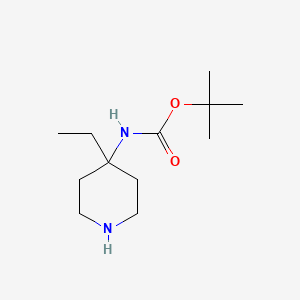

tert-Butyl (4-ethylpiperidin-4-yl)carbamate

CAS No.: 440101-15-5

Cat. No.: VC5167549

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 440101-15-5 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.336 |

| IUPAC Name | tert-butyl N-(4-ethylpiperidin-4-yl)carbamate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-5-12(6-8-13-9-7-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15) |

| Standard InChI Key | FYMDORPYGXGRNV-UHFFFAOYSA-N |

| SMILES | CCC1(CCNCC1)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Properties

tert-Butyl (4-ethylpiperidin-4-yl)carbamate belongs to the carbamate class of organic compounds, characterized by the presence of a carbonyl group linked to an amine through an oxygen atom. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. The compound’s structure combines a six-membered piperidine ring with a 4-ethyl substituent and a tert-butyl carbamate group, which introduces steric hindrance and influences its reactivity .

| Property | Value (Inferred from Analogues) | Source Compound Reference |

|---|---|---|

| Density | 1.0–1.1 g/cm³ | |

| Boiling Point | 290–310°C at 760 mmHg | |

| Melting Point | Not reported | – |

| Solubility | Low in water; soluble in DMSO |

The ethyl group at the piperidine 4-position increases hydrophobicity compared to methyl-substituted analogues, potentially enhancing blood-brain barrier permeability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Preparation of 4-ethylpiperidine: Ethylation of piperidine using ethyl bromide or via reductive amination of 4-piperidone.

-

Carbamate Formation: Reaction of 4-ethylpiperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions.

Reaction Scheme:

Yield optimization (70–85%) requires strict temperature control (0–25°C) and exclusion of moisture.

Industrial Manufacturing

Industrial processes employ continuous-flow reactors to enhance scalability and purity. Key steps include:

-

Automated reagent dosing to maintain stoichiometric precision.

-

In-line purification using centrifugal partition chromatography to achieve >99% purity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s primary application lies in synthesizing enantiomerically pure drugs:

-

Antidepressants: Sertraline analogues.

-

Anticancer Agents: Piperidine-based kinase inhibitors.

Specialty Chemical Production

Used to synthesize ionic liquids for battery electrolytes, leveraging its thermal stability (>300°C) .

Comparative Analysis with Analogues

| Compound | Structural Difference | Key Application |

|---|---|---|

| tert-Butyl (4-methylpiperidin-4-yl)carbamate | Methyl vs. ethyl substituent | Lower lipophilicity |

| tert-Butyl (1-benzylpiperidin-4-yl)carbamate | Benzyl vs. ethyl group | Enhanced receptor affinity |

| (R)-tert-Butyl methyl(piperidin-3-yl)carbamate | Chiral center at 3-position | Stereoselective synthesis |

The ethyl group in tert-butyl (4-ethylpiperidin-4-yl)carbamate balances steric bulk and lipophilicity, optimizing blood-brain barrier penetration compared to methyl or benzyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume